4H-Cyclopenta[b]thiophene, 5-methyl-
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Overview
Description
4H-Cyclopenta[b]thiophene, 5-methyl- is a heterocyclic compound that features a five-membered ring containing sulfur. This compound is part of the thiophene family, which is known for its aromatic properties and significant role in various chemical and industrial applications. Thiophene derivatives, including 4H-Cyclopenta[b]thiophene, 5-methyl-, are utilized in the development of organic semiconductors, pharmaceuticals, and other advanced materials .
Preparation Methods
The synthesis of 4H-Cyclopenta[b]thiophene, 5-methyl- can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
4H-Cyclopenta[b]thiophene, 5-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the thiophene ring.
Scientific Research Applications
4H-Cyclopenta[b]thiophene, 5-methyl- has a broad range of scientific research applications:
Mechanism of Action
The mechanism of action of 4H-Cyclopenta[b]thiophene, 5-methyl- involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its binding to biological targets . Additionally, its electron-donating properties make it a valuable component in organic electronic devices, where it facilitates charge transport .
Comparison with Similar Compounds
4H-Cyclopenta[b]thiophene, 5-methyl- can be compared with other thiophene derivatives such as:
4H-Cyclopenta[1,2-b5,4-b’]dithiophene: Known for its rigid coplanar structure and good electron-donating properties, making it suitable for organic electronics.
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid: This compound has been studied for its antimicrobial and antifungal activities.
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid:
The uniqueness of 4H-Cyclopenta[b]thiophene, 5-methyl- lies in its specific structural features and reactivity, which make it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
14746-32-8 |
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Molecular Formula |
C8H8S |
Molecular Weight |
136.22 g/mol |
IUPAC Name |
5-methyl-4H-cyclopenta[b]thiophene |
InChI |
InChI=1S/C8H8S/c1-6-4-7-2-3-9-8(7)5-6/h2-3,5H,4H2,1H3 |
InChI Key |
FYIUAKUVXISASG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C1)C=CS2 |
Origin of Product |
United States |
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